N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide is a chemical compound with the molecular formula C15H21Cl3N2O and a molecular weight of 351.706 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its unique structure, which includes a trichloromethyl group and a toluidine moiety.
Preparation Methods
The synthesis of N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide typically involves the reaction of 2-toluidine with a trichloromethyl ketone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide involves its interaction with specific molecular targets. The compound is known to disrupt protein-protein interactions, such as the c-Myc/Max interaction, leading to the degradation of c-Myc protein in cells. This disruption induces cell cycle arrest and promotes apoptosis in certain cell lines .
Comparison with Similar Compounds
N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)hexanamide can be compared with other similar compounds, such as:
N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)heptanamide: This compound has a similar structure but with a heptanamide group instead of a hexanamide group.
N-(2,2,2-Trichloro-1-(4-toluidino)ethyl)octanamide: This compound features an octanamide group and a different positional isomer of toluidine.
N-(2,2,2-Trichloro-1-(2,5-dimethylanilino)ethyl)hexanamide: This compound has a dimethylanilino group instead of a toluidino group.
These similar compounds highlight the uniqueness of this compound in terms of its specific structure and functional groups.
Properties
Molecular Formula |
C15H21Cl3N2O |
---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]hexanamide |
InChI |
InChI=1S/C15H21Cl3N2O/c1-3-4-5-10-13(21)20-14(15(16,17)18)19-12-9-7-6-8-11(12)2/h6-9,14,19H,3-5,10H2,1-2H3,(H,20,21) |
InChI Key |
WUSPLVMZMBEMED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.